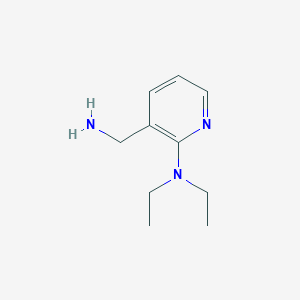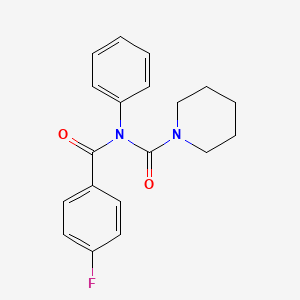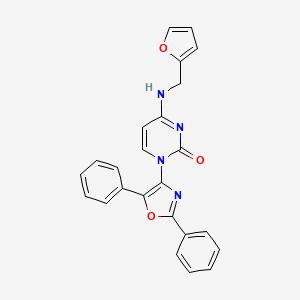
1-Fluoro-4-iodo-2-isopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-iodo-2-isopropylbenzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 1-position, an iodine atom at the 4-position, and an isopropyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-4-iodo-2-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Nitration: Benzene is first nitrated to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt is treated with potassium iodide to introduce the iodine atom.
Friedel-Crafts Alkylation: The resulting iodobenzene undergoes Friedel-Crafts alkylation with isopropyl chloride in the presence of a Lewis acid catalyst to introduce the isopropyl group.
Halogen Exchange: Finally, the compound undergoes halogen exchange with a fluorinating agent to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-iodo-2-isopropylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules.
Scientific Research Applications
1-Fluoro-4-iodo-2-isopropylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodo-2-isopropylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, where the aromatic ring undergoes substitution by an incoming nucleophile. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-4-iodobenzene: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-Fluoro-2-isopropylbenzene: Lacks the iodine atom, affecting its ability to participate in nucleophilic substitution reactions.
4-Iodo-2-isopropylbenzene: Lacks the fluorine atom, which influences the electronic properties and reactivity of the compound.
Uniqueness
1-Fluoro-4-iodo-2-isopropylbenzene is unique due to the combination of substituents on the benzene ring, which provides a balance of electronic and steric effects. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-fluoro-4-iodo-2-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FI/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMKKGPUDCUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(2-{[(benzylcarbamoyl)methyl]sulfanyl}-6-bromo-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2787691.png)
![2-Methyl-2-[(naphthalen-1-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2787692.png)



![4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)pyridine](/img/structure/B2787697.png)


![3-FLUORO-N-[2-METHOXY-4-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]BENZAMIDE](/img/structure/B2787703.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide](/img/structure/B2787705.png)
